molecular formula C9H19N B1593781 1-Butylpiperidine CAS No. 4945-48-6

1-Butylpiperidine

Cat. No.: B1593781
CAS No.: 4945-48-6
M. Wt: 141.25 g/mol
InChI Key: AXWLKJWVMMAXBD-UHFFFAOYSA-N
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Description

1-Butylpiperidine (CAS: 4945-48-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol . Structurally, it consists of a six-membered piperidine ring substituted with a butyl group at the nitrogen atom. This compound is notable for its occurrence in plant alkaloids and its role as a precursor in pharmaceutical synthesis. For example, it is a structural component of levobupivacaine, a local anesthetic derived from piperidine . Its physicochemical properties, such as a dissociation constant (pKa) of 10.47 at 23°C, classify it as a moderately strong organic base .

Properties

CAS No.

4945-48-6

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1-butylpiperidine

InChI

InChI=1S/C9H19N/c1-2-3-7-10-8-5-4-6-9-10/h2-9H2,1H3

InChI Key

AXWLKJWVMMAXBD-UHFFFAOYSA-N

SMILES

CCCCN1CCCCC1

Canonical SMILES

CCCCN1CCCCC1

boiling_point

176.0 °C

Other CAS No.

4945-48-6
85187-51-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

1-Butylpiperidine is distinguished from other piperidine derivatives by its alkyl chain length and substituent arrangement. Key comparisons include:

Compound Structure pKa (Temperature) Natural Source/Application Key Differences
This compound N-butyl-piperidine 10.47 (23°C) Lunularia cruciata (in vitro) Baseline for comparison
Methyl 2-{1-acetyl-5-ethyl-2-[3-(2-hydroxyethyl)-1H-indol-2-yl]-4-piperidinyl} propanoate Esterified piperidine derivative Not reported Lunularia cruciata (natural) Complex ester substituents; enhanced pharmacological potential
2,2,6,6-Tetramethylpiperidine Piperidine with four methyl groups 11.07 (25°C) Synthetic applications Higher basicity (steric shielding of N)
Nonylamine Straight-chain primary amine 10.64 (25°C) Surfactants, corrosion inhibitors Linear chain vs. cyclic structure

Structural Insights :

  • The ester derivative of this compound found in naturally grown L. cruciata exhibits enhanced structural complexity, including acetyl, ethyl, and indolyl groups. This modification likely influences its bioactivity, such as antimicrobial or cytotoxic effects, compared to the simpler this compound .
  • The higher pKa of 2,2,6,6-tetramethylpiperidine (11.07) versus this compound (10.47) reflects steric hindrance around the nitrogen atom, which reduces solvent accessibility and stabilizes the protonated form .

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